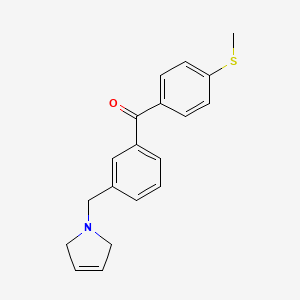

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar benzophenone derivatives. For instance, the synthesis of polyfunctionalized pyrroles and thiophenes is described, which could be related to the pyrrolinomethyl and thiomethyl groups in the target compound . Additionally, the study of dibenzothienopyrrolo[3,2-b]pyrrole provides insights into the properties of compounds with pyrrole and thiophene moieties .

Synthesis Analysis

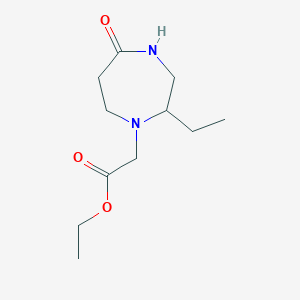

The synthesis of related compounds involves the use of imidazo[1,5-a]pyridine carbene-derived zwitterions reacting with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes . This method could potentially be adapted for the synthesis of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone by choosing appropriate starting materials and reaction conditions. The synthesis of dibenzothienopyrrolo[3,2-b]pyrrole also involves the formation of pyrrole rings, which could provide a basis for synthesizing the pyrrolinomethyl group in the target compound .

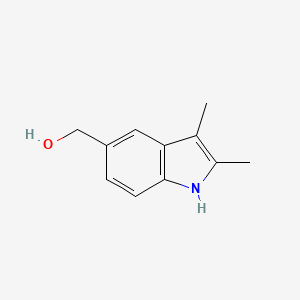

Molecular Structure Analysis

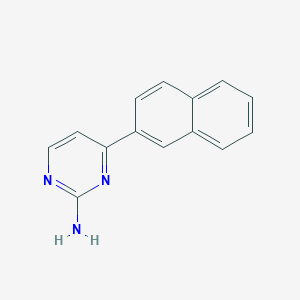

The molecular structure of compounds similar to 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone can be complex, with the presence of multiple fused aromatic rings affecting the π conjugation and electronic properties . The angular arrangement of these rings can lead to interesting electrochemical behavior, which could also be expected in the target compound due to its potential aromatic and heterocyclic components.

Chemical Reactions Analysis

The reactivity of thiobenzophenone derivatives with diazomethane has been studied, leading to the formation of thiadiazoline and subsequent generation of reactive intermediates that can undergo cycloadditions with multiple bonds . This suggests that the thiomethyl group in the target compound could also exhibit interesting reactivity, potentially participating in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the degradation of 2,4,4'-trihydroxybenzophenone by persulfate activated with nitrogen-doped carbonaceous materials indicates that the substitution pattern on the benzophenone core can affect its reactivity and degradation pathways . This could be relevant for understanding the stability and reactivity of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

One key application of compounds like 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is in polymer chemistry. A study demonstrated the use of thiol−ene addition to graft various side groups, including carbazole, dinitrobenzoate, phenol, pyridine, and 4-cyano-4‘-alkoxybiphenyl, onto polybutadiene. This process, involving protected thiols, yields functional polymers with diverse properties. The synthesis protocols are notable for their cleanliness and scalability, suggesting potential for widespread industrial applications (R. David & J. Kornfield, 2008).

Applications in Materials Science

In materials science, the structuring and functionalization of materials at the molecular level are critical. Studies have shown that 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and its derivatives can be instrumental in this field. For instance, the research on the grafting of vapor-grown carbon nanofibers via in-situ polycondensation indicates the potential of these compounds in creating novel materials with specific, desirable properties (Jong‐Beom Baek, Christopher B. Lyons, & Loon-Seng Tan, 2004).

Applications in Synthetic Chemistry

Compounds like 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone are also pivotal in synthetic chemistry, especially in the synthesis of complex molecules. Studies illustrate their role in the synthesis of various heterocyclic compounds, indicating their versatility and utility in the development of pharmaceuticals and other biologically active compounds (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKXQQZNLSQUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643477 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone | |

CAS RN |

898789-92-9 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)